Dodecylammonium acetate

Catalog No.
S8064074
CAS No.
M.F
C14H31NO2
M. Wt
245.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecylammonium acetate

Product Name

Dodecylammonium acetate

IUPAC Name

dodecylazanium;acetate

Molecular Formula

C14H31NO2

Molecular Weight

245.40 g/mol

InChI

InChI=1S/C12H27N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-13H2,1H3;1H3,(H,3,4)

InChI Key

HBRNMIYLJIXXEE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[NH3+].CC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCC[NH3+].CC(=O)[O-]

Dodecylammonium acetate is a quaternary ammonium compound with the chemical formula C14H31NO2\text{C}_{14}\text{H}_{31}\text{NO}_2. It consists of a dodecyl group, which is a straight-chain alkyl group containing twelve carbon atoms, attached to an ammonium ion and an acetate anion. This compound is typically used in various applications due to its surfactant properties, making it effective in modifying surfaces and stabilizing emulsions.

  • Nucleophilic Substitution Reactions: The acetate group can be replaced by other nucleophiles in suitable conditions, allowing for the synthesis of different derivatives.
  • Hydrolysis: In aqueous environments, dodecylammonium acetate can hydrolyze to release dodecylamine and acetic acid.
  • Adsorption Reactions: It has been shown to adsorb onto mineral surfaces, such as quartz, influencing processes like flotation and separation in mineral processing .

Dodecylammonium acetate exhibits antimicrobial properties, making it useful in various biocidal applications. Its ability to disrupt microbial cell membranes contributes to its effectiveness against bacteria and fungi. Additionally, research indicates that it can influence the sorption behavior of other compounds in biological systems, potentially affecting bioavailability and toxicity .

Dodecylammonium acetate can be synthesized through several methods:

  • Direct Neutralization: Dodecylamine is reacted with acetic acid, resulting in the formation of dodecylammonium acetate and water.
  • Ion Exchange Reactions: Dodecylamine can be converted into its acetate form through ion exchange processes using an appropriate acetate salt.
  • Solvent-Based Methods: Synthesis may also occur in inert solvents where dodecylamine reacts with acetic acid under controlled conditions to improve yield and purity .

Dodecylammonium acetate finds applications across various fields:

  • Surfactants: Used as a surfactant in detergents and cleaning products due to its ability to lower surface tension.
  • Emulsifiers: Acts as an emulsifier in cosmetic formulations, stabilizing oil-in-water emulsions.
  • Mineral Processing: Employed as a collector in flotation processes for the separation of minerals .
  • Biocides: Utilized for its antimicrobial properties in disinfectants and preservatives.

Studies on dodecylammonium acetate have focused on its interactions with various substrates:

  • Adsorption Behavior: Research has demonstrated how dodecylammonium acetate interacts with quartz particles, affecting their flotation characteristics .
  • Sorption Studies: Investigations into its sorption onto clays like montmorillonite indicate that it can alter the physical and chemical properties of these materials, impacting their environmental behavior .

Similar Compounds

Dodecylammonium acetate shares similarities with other ammonium compounds but has unique properties due to its specific structure. Here are some comparable compounds:

Compound NameStructure TypeUnique Feature
Tetradecylammonium acetateQuaternary AmmoniumLonger alkyl chain (14 carbons)
Hexadecylammonium acetateQuaternary AmmoniumEven longer alkyl chain (16 carbons)
Octadecylammonium acetateQuaternary AmmoniumVery long alkyl chain (18 carbons), higher hydrophobicity
n-Butylammonium acetateQuaternary AmmoniumShorter alkyl chain (4 carbons), more hydrophilic

Uniqueness

The uniqueness of dodecylammonium acetate lies in its balance between hydrophobicity and hydrophilicity due to the twelve-carbon dodecyl group. This makes it particularly effective as a surfactant compared to shorter or longer-chain analogs, allowing for versatile applications in both industrial and biological contexts.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

245.235479232 g/mol

Monoisotopic Mass

245.235479232 g/mol

Heavy Atom Count

17

Related CAS

124-22-1 (Parent)

Dates

Last modified: 02-18-2024

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